molecular formula C26H19FO B14456743 4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol CAS No. 76119-74-9

4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol

Cat. No.: B14456743
CAS No.: 76119-74-9
M. Wt: 366.4 g/mol
InChI Key: JOXOKJCUMRXVOV-UHFFFAOYSA-N
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Description

4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol is an organic compound characterized by the presence of a fluorophenyl group, diphenylethenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol can be compared with other similar compounds, such as:

  • 4-[(4-Fluorophenyl)ethynyl]phenol
  • 1-Ethynyl-2,4-difluorobenzene
  • Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior .

Properties

CAS No.

76119-74-9

Molecular Formula

C26H19FO

Molecular Weight

366.4 g/mol

IUPAC Name

4-[1-(4-fluorophenyl)-2,2-diphenylethenyl]phenol

InChI

InChI=1S/C26H19FO/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,28H

InChI Key

JOXOKJCUMRXVOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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